molecular formula C12H11BrN2 B12096585 3-bromo-N-(pyridin-2-ylmethyl)aniline

3-bromo-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B12096585
M. Wt: 263.13 g/mol
InChI Key: VQIIXWCYKWLHFI-UHFFFAOYSA-N
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Description

3-bromo-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11BrN2. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and the benzene ring is substituted with a bromine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3-bromoaniline with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Nucleophilic Substitution: Substituted anilines or pyridines.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

3-bromo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(pyridin-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can enhance the compound’s ability to bind to specific molecular targets, while the bromine atom can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(pyridin-2-ylmethylene)aniline: Similar structure but with a methylene group instead of a methyl group.

    N-(pyridin-2-ylmethyl)aniline: Lacks the bromine atom, which can affect its reactivity and applications.

Uniqueness

3-bromo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the pyridin-2-ylmethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activity .

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

3-bromo-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11BrN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2

InChI Key

VQIIXWCYKWLHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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